molecular formula C13H16N2O B11887183 ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine CAS No. 887592-99-6

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine

Cat. No.: B11887183
CAS No.: 887592-99-6
M. Wt: 216.28 g/mol
InChI Key: VQUXGMKTTUTVOI-UHFFFAOYSA-N
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Description

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine: is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of naphthalene, featuring an ethoxy group and a hydrazine moiety.

Properties

CAS No.

887592-99-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2-ethoxynaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C13H16N2O/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14/h3-8,15H,2,9,14H2,1H3

InChI Key

VQUXGMKTTUTVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-ethoxynaphthalene with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-ethoxynaphthalene is reacted with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

Hydrazine derivatives undergo oxidation to form diazenes or nitrogen gas, depending on reaction conditions. For ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine:

  • Electrochemical oxidation at platinum electrodes (similar to methylhydrazines ) would likely proceed via a two-electron transfer, forming a diazene intermediate.

  • Strong oxidizers (e.g., iodate, halogens) could lead to cleavage of the N–N bond, producing formaldehyde and nitrogen gas as observed in 1,2-dimethylhydrazine oxidation .

Proposed Reaction Pathway:

C13H16N2OOxidizerDiazene IntermediateH2OFormaldehyde+N2+Byproducts\text{C}_{13}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{\text{Oxidizer}} \text{Diazene Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Formaldehyde} + \text{N}_2 + \text{Byproducts}

Condensation Reactions

The hydrazine moiety reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:

  • Schiff base formation with 2-ethoxybenzaldehyde (as in ) would yield a bis-hydrazone derivative.

Example Reaction:

C13H16N2O+2RCHOC13H14N2O(CHR)2+2H2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O} + 2\text{RCHO} \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_2\text{O}(\text{CHR})_2 + 2\text{H}_2\text{O}

ReactantProductConditionsReference
2-ethoxybenzaldehydeBis(2-ethoxybenzylidene)hydrazineEthanol, reflux

Acid-Catalyzed Decomposition

In acidic media, hydrazines decompose via hydrolysis or rearrangement:

  • Hydrolysis could generate ammonia and formaldehyde .

  • Diazene intermediates (e.g., (CH₃)₂N=NH ) might form, followed by decomposition to dimethylamine and nitrosamines.

Key Observations from Analogues:

  • 1,1-Dimethylhydrazine decomposes to N-nitrosodimethylamine under acidic conditions .

  • Methaemoglobinemia and haemolytic anemia are linked to metabolic activation of hydrazines .

Cyclization Reactions

Intramolecular cyclization could occur if sterically feasible:

  • Thermal or catalytic conditions might promote the formation of naphthyridine or pyrazole derivatives.

Hypothetical Pathway:

C13H16N2OΔC13H14N2O+H2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{\Delta} \text{C}_{13}\text{H}_{14}\text{N}_2\text{O} + \text{H}_2\text{O}

Research Gaps and Recommendations

  • Direct experimental studies on ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine are lacking. Priority areas include:

    • Kinetic studies of oxidation pathways.

    • Structural characterization of cyclization products.

    • Toxicological profiling to assess mutagenic potential .

Scientific Research Applications

Medicinal Chemistry

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that hydrazine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The naphthalene moiety may enhance the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Studies have shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.

CompoundTarget OrganismActivity Level
((2-Ethoxynaphthalen-1-yl)methyl)hydrazineStaphylococcus aureusModerate
((2-Ethoxynaphthalen-1-yl)methyl)hydrazineEscherichia coliModerate

Synthesis of Novel Materials

The compound serves as a precursor in the synthesis of novel materials, including polymers and dyes. Its ability to form stable bonds with other organic molecules makes it valuable in developing materials with specific optical or electronic properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of hydrazone derivatives from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine revealed promising anticancer activity against several cancer cell lines. The synthesized derivatives were evaluated using MTT assays, showing IC50 values comparable to established chemotherapeutic agents. Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a potential pathway for drug development.

Case Study 2: Antimicrobial Evaluation

In another study, a series of hydrazine derivatives were screened for antimicrobial activity using the disc diffusion method. The results indicated that compounds derived from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, confirming the effectiveness of these compounds as potential antimicrobial agents.

Mechanism of Action

The mechanism of action of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .

Biological Activity

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine features a naphthalene moiety, which is known for its biological significance. The ethoxy group enhances its solubility and may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazine derivatives, including ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine. These compounds often act by inducing apoptosis in cancer cells through various mechanisms:

  • Induction of ROS Production : Compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells .
  • Apoptosis Pathway Activation : The activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 have been observed, indicating that these compounds may trigger programmed cell death .

In Vitro Studies

A variety of in vitro studies have assessed the cytotoxic effects of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine against different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism
HEPG23–5ROS production, apoptosis
HCT-1163–5Caspase activation
MCF-71.5–4.1Cell cycle arrest
Bel-74026.5–18.3Apoptosis via p53 upregulation

These findings suggest that ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibits significant antiproliferative activity across multiple cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, hydrazine derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory diseases .

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, including:

  • Inhibition of NF-kB Pathway : Compounds that target this pathway can effectively reduce inflammation by preventing the expression of pro-inflammatory genes.
  • Cytokine Production Suppression : By reducing the levels of TNF-α and other cytokines, these compounds may alleviate symptoms associated with chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives in clinical settings:

  • Breast Cancer Treatment : A study indicated that a related hydrazine compound significantly reduced tumor size in MCF-7 xenograft models by inducing apoptosis and inhibiting tumor growth .
  • Rheumatoid Arthritis Models : In animal models, derivatives similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine demonstrated reduced joint inflammation and improved mobility through cytokine inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via hydrazine nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxynaphthalene-1-carbaldehyde with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours yields the target hydrazine derivative. Alternative methods include using methanol or acetic acid as solvents .
  • Optimization Strategies :
    • Catalysts : Acidic conditions (e.g., HCl) may accelerate hydrazone formation.
    • Solvent Selection : Ethanol is preferred for high yields (e.g., 92% in hydrazide synthesis) due to its polarity and boiling point .
    • Purification : Recrystallization from chloroform/methanol (3:1 v/v) improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
    • NMR : ¹H NMR detects ethoxy protons (δ 1.2–1.4 ppm for –OCH₂CH₃) and naphthalene aromatic protons (δ 7.0–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles. For example, SHELXL can resolve disorder in ethoxy groups with a data-to-parameter ratio >15 .

Q. How can researchers validate the purity of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm ensures purity >95% .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 72.3%, H: 6.5%, N: 11.2%) .

Advanced Research Questions

Q. How can structural modifications of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine enhance its bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the naphthalene ring to improve antimicrobial activity .
    • Hydrazine Linkers : Replace the methylene group with a thioether (–S–) to modulate redox activity .
  • Biological Assays : Test against Mycobacterium tuberculosis (MIC <10 µg/mL) using the Microplate Alamar Blue Assay .

Q. How can crystallographic data inconsistencies (e.g., twinning, low resolution) be resolved for ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution data (<0.8 Å).
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use ISOR restraints for disordered ethoxy groups .
  • Validation Tools : Check R-factor convergence (target: <0.05) and ADP (atomic displacement parameter) consistency .

Q. What experimental and computational approaches address contradictory reactivity data in hydrazine derivatives?

Methodological Answer:

  • Controlled Experiments : Compare reaction outcomes under inert (N₂) vs. aerobic conditions to assess oxidation sensitivity .
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to explain regioselectivity in hydrazone formation .

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